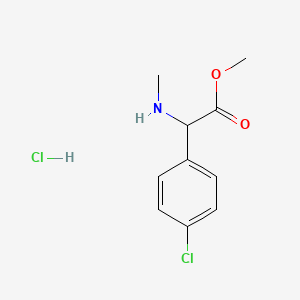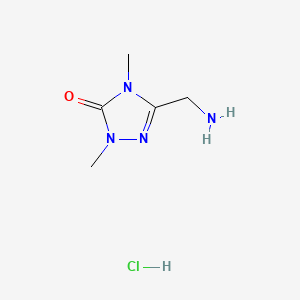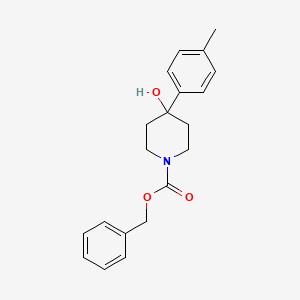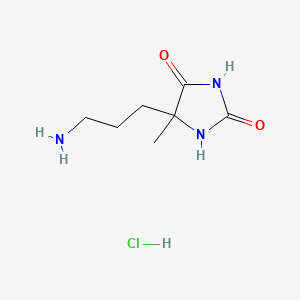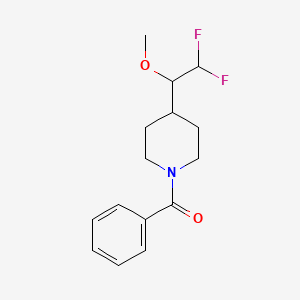
1-Benzoyl-4-(2,2-difluoro-1-methoxyethyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzoyl-4-(2,2-difluoro-1-methoxyethyl)piperidine is an organic compound that belongs to the class of piperidines. Piperidines are heterocyclic compounds containing a six-membered ring with five carbon atoms and one nitrogen atom. This particular compound is characterized by the presence of a benzoyl group attached to the nitrogen atom and a difluoromethoxyethyl group attached to the fourth carbon atom of the piperidine ring.
Vorbereitungsmethoden
The synthesis of 1-Benzoyl-4-(2,2-difluoro-1-methoxyethyl)piperidine can be achieved through several synthetic routes. One common method involves the reaction of piperidine with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane or toluene, and the product is purified by recrystallization or column chromatography .
Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis or the use of automated reactors. These methods can improve yield and reduce production costs, making the compound more accessible for various applications.
Analyse Chemischer Reaktionen
1-Benzoyl-4-(2,2-difluoro-1-methoxyethyl)piperidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethoxyethyl group can be replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Benzoyl-4-(2,2-difluoro-1-methoxyethyl)piperidine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in biochemical studies to investigate the interactions between small molecules and biological targets, such as enzymes or receptors.
Medicine: The compound has potential therapeutic applications, including as an analgesic or anti-inflammatory agent. It may also be used in the development of new drugs for the treatment of various diseases.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-Benzoyl-4-(2,2-difluoro-1-methoxyethyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in pain or inflammation pathways, resulting in analgesic or anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
1-Benzoyl-4-(2,2-difluoro-1-methoxyethyl)piperidine can be compared with other similar compounds, such as:
1-Benzoylpiperidine: This compound lacks the difluoromethoxyethyl group and has different chemical and biological properties.
4-(2,2-Difluoro-1-methoxyethyl)piperidine: This compound lacks the benzoyl group and may have different reactivity and applications.
N-Benzoylpiperidine derivatives: These compounds have various substituents on the piperidine ring, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C15H19F2NO2 |
|---|---|
Molekulargewicht |
283.31 g/mol |
IUPAC-Name |
[4-(2,2-difluoro-1-methoxyethyl)piperidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C15H19F2NO2/c1-20-13(14(16)17)11-7-9-18(10-8-11)15(19)12-5-3-2-4-6-12/h2-6,11,13-14H,7-10H2,1H3 |
InChI-Schlüssel |
QFCKANUXWTXUCD-UHFFFAOYSA-N |
Kanonische SMILES |
COC(C1CCN(CC1)C(=O)C2=CC=CC=C2)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


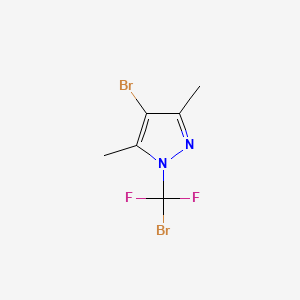
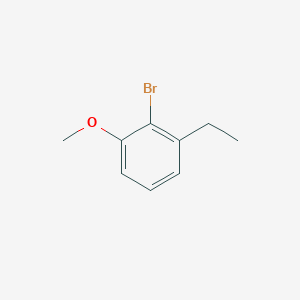


![Tert-butyl 6-({[(tert-butoxy)carbonyl]amino}methyl)-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13452541.png)
amine hydrochloride](/img/structure/B13452546.png)
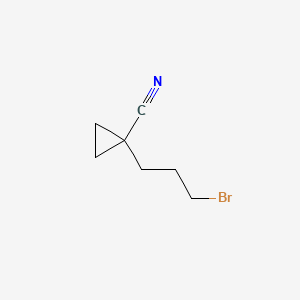

![[4-(Propane-2-sulfonyl)phenyl]methanamine hydrochloride](/img/structure/B13452566.png)
![tert-butyl N-[(3R)-1-diazo-4-methyl-2-oxopentan-3-yl]carbamate](/img/structure/B13452571.png)
